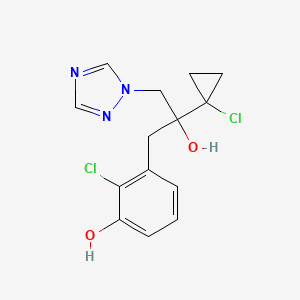
ANTIMONY ARSENITE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ANTIMONY ARSENITE is a chemical compound that contains antimony in the +3 oxidation state and arsenic
Méthodes De Préparation
The preparation of ANTIMONY ARSENITE typically involves the reaction of antimony trichloride (SbCl3) with arsenic trioxide (As2O3) under controlled conditions. The reaction is carried out in a suitable solvent, such as hydrochloric acid, at elevated temperatures to ensure complete reaction. Industrial production methods may involve the use of high-purity starting materials and advanced purification techniques to obtain the desired compound with minimal impurities .
Analyse Des Réactions Chimiques
ANTIMONY ARSENITE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, such as antimony(V) compounds, using strong oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to elemental antimony using reducing agents like aluminum or iron.
Substitution: It can undergo substitution reactions with halogens to form antimony trihalides, such as antimony trichloride (SbCl3) or antimony tribromide (SbBr3).
Precipitation: It can form precipitates with hydroxide ions, resulting in the formation of antimony hydroxide (Sb(OH)3) .
Applications De Recherche Scientifique
ANTIMONY ARSENITE has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Medicine: Antimony compounds have been investigated for their therapeutic potential, particularly in the treatment of diseases such as leishmaniasis and certain types of cancer .
Industry: It is used in the production of flame retardants, semiconductors, and other advanced materials
Mécanisme D'action
The mechanism of action of ANTIMONY ARSENITE involves its interaction with cellular components, leading to various biochemical effects. In biological systems, it can interact with proteins and enzymes, inhibiting their function and leading to cell death. This property is particularly useful in the treatment of parasitic infections and cancer .
Comparaison Avec Des Composés Similaires
ANTIMONY ARSENITE can be compared with other similar compounds such as:
Arsenic trioxide (As2O3): Both compounds contain arsenic, but arsenic trioxide is more commonly used in medicine, particularly in the treatment of acute promyelocytic leukemia.
Antimony trichloride (SbCl3): This compound is similar in that it contains antimony in the +3 oxidation state, but it is used more commonly as a reagent in chemical synthesis.
Bismuth compounds: Bismuth compounds share some chemical properties with antimony compounds and are used in similar applications, such as in medicine and industry .
This compound stands out due to its unique combination of antimony and arsenic, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
28980-48-5 |
|---|---|
Formule moléculaire |
AsO3Sb |
Poids moléculaire |
244.679 |
Nom IUPAC |
antimony(3+);trioxidoarsane |
InChI |
InChI=1S/AsO3.Sb/c2-1(3)4;/q-3;+3 |
Clé InChI |
KITYUHRIBRSPDS-UHFFFAOYSA-N |
SMILES |
[O-][As]([O-])[O-].[Sb+3] |
Synonymes |
SbAsO3, Antimony arsenic oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)






